![molecular formula C16H22N2O B5537724 N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)-2-methylpropanamide](/img/structure/B5537724.png)

N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)-2-methylpropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

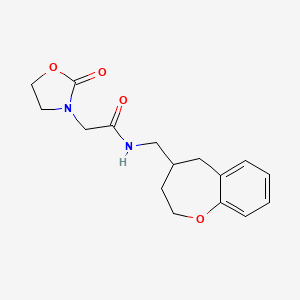

The synthesis of compounds related to N-(2,3,5,6,7,8-Hexahydro-1H-cyclopenta[b]quinolin-9-yl)-2-methylpropanamide often involves complex chemical reactions. For example, palladium-catalyzed cyclization has been employed for the synthesis of structurally related quinoline derivatives, optimizing the yield by varying the catalyst, base, and solvent conditions (Lindahl et al., 2006). Another approach involves the synthesis of mono-hydroxylated and dihydroxylated metabolites of related compounds through reduction and optical resolution processes (Komatsu et al., 1995; Komatsu et al., 1996).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated through methods like X-ray analysis. For example, the absolute configuration of a hydroxylated metabolite of a similar compound was determined, shedding light on the molecular geometry and stereochemistry (Komatsu et al., 1996). Structural characterization is crucial for understanding the interaction of these compounds with biological targets.

Chemical Reactions and Properties

The chemical reactivity of quinoline derivatives includes a range of reactions enabling the synthesis of various analogues with potential biological activity. For instance, nickel complexes bearing N-substituted quinoline derivatives have shown catalytic activity in ethylene oligomerization, demonstrating the diverse reactivity of these compounds (Wang et al., 2009).

Scientific Research Applications

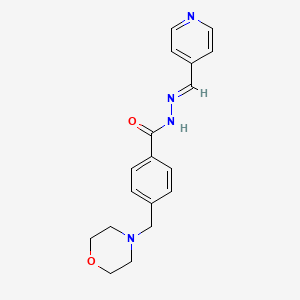

Design and Synthesis in Medicinal Chemistry

N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)-2-methylpropanamide belongs to the class of compounds known for their diverse applications in medicinal chemistry. For instance, compounds like SGI-1027, a quinoline derivative, have been identified as potent inhibitors of DNA methyltransferase, which are crucial in cancer treatment strategies. These compounds are synthesized and modified to enhance their biological activity, such as inducing gene re-expression in leukemia cells (Rilova et al., 2014).

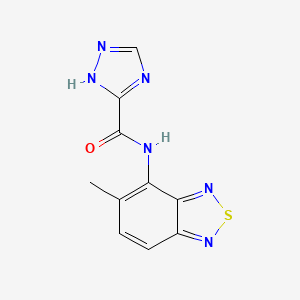

Advanced Organic Synthesis Techniques

The compound's structure, which includes quinoline and amide groups, is relevant in advanced organic synthesis. For example, the tandem annulation of N-(o-ethynylaryl)acrylamides, similar in structure to the compound , demonstrates the utility of these compounds in synthesizing complex heterocycles, a key aspect in developing new pharmaceuticals (Liu et al., 2018).

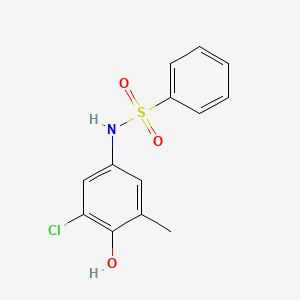

Chemical Modification and Environmental Impact

Quinoline derivatives, similar to the compound , are used in chemical modifications to improve environmental friendliness. The remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives, for instance, generates less odorous and more environmentally benign byproducts (Xia et al., 2016).

Pharmaceutical Development

In the pharmaceutical sector, the structural framework of N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)-2-methylpropanamide is instrumental in developing new drugs. Derivatives of quinolines, such as dihydro-6H-quinolin-5-ones, have been synthesized and screened for antimicrobial activity, underscoring the importance of these compounds in drug discovery (Kantevari et al., 2011).

Biochemical and Pharmacological Studies

Quinoline derivatives are also significant in biochemical and pharmacological studies. For example, they have been used to investigate their metabolic fate and interactions with enzymes in toxicological screenings, providing insights into drug metabolism and potential drug-drug interactions (Richter et al., 2022).

Neuroprotection Research

Compounds with a quinoline base have been studied for their neuroprotective properties. For instance, 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline, a quinoline analog, has shown potential in protecting against cerebral ischemia (Sheardown et al., 1990).

Chemosensor Development

Quinoline derivatives are utilized in the development of chemosensors for detecting ions in aqueous media, highlighting their applications in environmental monitoring and biochemistry (You et al., 2015).

Safety and Hazards

properties

IUPAC Name |

N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)-2-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O/c1-10(2)16(19)18-15-11-6-3-4-8-13(11)17-14-9-5-7-12(14)15/h10H,3-9H2,1-2H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVXAOIULAWZCPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=C2CCCC2=NC3=C1CCCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)-2-methylpropanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(cyclopentylcarbonyl)-N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]-4-piperidinecarboxamide](/img/structure/B5537647.png)

![N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-2-(2-naphthyloxy)propanamide](/img/structure/B5537657.png)

![(3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(4-nitrophenyl)methanone](/img/structure/B5537658.png)

![3-isopropyl-1-methyl-N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B5537694.png)

![4-methyl-N-[1-(1-methyl-1H-imidazol-2-yl)butyl]-3-(2-oxo-1-imidazolidinyl)benzamide](/img/structure/B5537717.png)

![N-{(3S*,4R*)-1-[4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzoyl]-4-propyl-3-pyrrolidinyl}acetamide](/img/structure/B5537726.png)

![1-(2,3-dihydro-1H-inden-2-yl)-4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5537733.png)

![N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2-pyrimidinecarboxamide](/img/structure/B5537757.png)